N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. For instance, the reaction can be carried out in N,N′-dimethylformamide solution at elevated temperatures (around 60°C) to afford the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems could enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where boron reagents are used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]oxazol-2-amine
- 3,5-dichlorobenzamide derivatives
Uniqueness
N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide is unique due to its benzodioxole ring structure, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may offer different reactivity profiles and therapeutic potentials .
Biological Activity
N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and data.
Chemical Structure
The compound features a benzodioxole moiety, which is known for its pharmacological potential. The presence of the 3,5-dichlorophenyl group enhances its biological activity through various mechanisms of action.
Anticancer Activity
Research has demonstrated that benzodioxole derivatives exhibit promising anticancer properties. In a study examining various derivatives, this compound showed significant cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxicity of Benzodioxole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | Hep3B | 2.5 | |
Doxorubicin | Hep3B | 1.0 | |
Other Benzodioxole Derivatives | Various | 3.94-9.12 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound exhibited a lower IC50 than many other derivatives tested, suggesting a strong potential for further development as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated that treatment with this compound resulted in a significant decrease in the fraction of cells in the G1 phase and an increase in cells arrested in the G2-M phase . This suggests that the compound effectively disrupts normal cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains. A study reported that compounds with similar structures displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 50 | |
Standard Antibiotic | Staphylococcus aureus | 25 |
The antimicrobial activity highlights the compound's potential as a therapeutic agent against infections.
Anti-inflammatory Effects
The anti-inflammatory properties of benzodioxole derivatives have also been investigated. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX pathways. Although specific data on this compound is limited, related compounds have shown significant inhibition at concentrations below 100 µM .
Case Studies
A notable case study involved the administration of this compound in vitro on human cancer cell lines. The results demonstrated a marked reduction in cell viability and significant morphological changes indicative of apoptosis . Furthermore, the compound's ability to enhance reactive oxygen species (ROS) production suggests a dual mechanism involving both direct cytotoxicity and oxidative stress induction.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-9-4-10(16)6-11(5-9)17-14(18)8-1-2-12-13(3-8)20-7-19-12/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQBHIURHRJXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.